molecular formula C18H18Cl2O3 B6339608 2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester CAS No. 1171923-70-8

2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester

Cat. No.: B6339608
CAS No.: 1171923-70-8
M. Wt: 353.2 g/mol
InChI Key: GBMYUEDWLPWCAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(3,4-D

Properties

IUPAC Name

methyl 2-[3-(3,4-dichlorophenyl)propyl]-6-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2O3/c1-22-16-8-4-7-13(17(16)18(21)23-2)6-3-5-12-9-10-14(19)15(20)11-12/h4,7-11H,3,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMYUEDWLPWCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)OC)CCCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester, also known by its CAS number 1171923-86-6, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • A dichlorophenyl group
  • A propyl chain
  • A methoxybenzoic acid moiety

Its molecular formula is C17H16Cl2O3C_{17}H_{16}Cl_{2}O_{3} with a molecular weight of approximately 339.213 g/mol .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX). This inhibition can lead to reduced production of pro-inflammatory mediators like prostaglandins .

Anticancer Activity

The compound has also been investigated for its anticancer effects. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

  • HeLa (human cervix carcinoma)
  • CEM (human T-lymphocyte cells)
  • L1210 (murine leukemia cells)

For instance, one study reported an IC50 value (the concentration required to inhibit cell growth by 50%) indicating potent antiproliferative activity against these lines .

The mechanism of action for this compound involves its interaction with specific molecular targets within the cell. It is believed to bind to enzymes or receptors critical for cancer progression and inflammation. For example:

  • The compound may block the active site of COX enzymes, thereby inhibiting their function and reducing inflammation.
  • It could also interfere with signaling pathways important for tumor growth and metastasis.

Enzyme Interaction Studies

A series of studies have focused on the interaction of this compound with various enzymes. Preliminary findings suggest that it may inhibit enzymes involved in metabolic pathways related to cancer and inflammation:

  • Inhibition assays have shown that the compound can significantly reduce enzyme activity in vitro, supporting its potential as a therapeutic agent .

Comparative Studies with Similar Compounds

Comparative analysis with structurally similar compounds reveals variations in biological activity, which underscores the unique attributes of this compound. For example:

Compound NameStructure FeaturesUnique Aspects
2-[3-(2,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acidContains a dichloro group but differs in positionVariations in biological activity
2-(3-(5-tert-Butyl-2-methyl-phenyl)-propyl)-6-methoxy-benzoic acidFeatures a tert-butyl group instead of dichlorophenylPotentially different pharmacological properties
2-(3-(4-Chlorophenyl)-propyl)-6-methoxy-benzoic acidSimilar propyl chain but only one chlorine atomMay have distinct enzyme inhibition profiles

This table illustrates how minor structural changes can lead to significant differences in biological activity and therapeutic potential .

Scientific Research Applications

Overview

2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester, with the chemical formula C16H16Cl2O3 and CAS Number 1171923-86-6, is an organic compound notable for its complex structure and potential applications in various scientific fields. This compound has garnered attention for its biological activities, particularly in the areas of anti-inflammatory and anticancer research.

Research indicates that this compound exhibits various biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
  • Anticancer Potential : Investigations are ongoing into its ability to inhibit cancer cell proliferation through enzyme inhibition or receptor blocking mechanisms.

Chemical Biology

The compound serves as a biochemical probe for studying enzyme interactions. Its structural components enable it to bind to specific enzymes or receptors, potentially leading to significant biochemical effects.

Pharmaceutical Development

Due to its potential therapeutic properties, this compound is being explored for use in drug development targeting inflammatory diseases and cancer treatment.

Industrial Applications

In addition to its pharmaceutical potential, the compound may be utilized in the development of specialty chemicals and materials due to its unique chemical structure and properties.

Preparation Methods

Friedel-Crafts Alkylation for Intermediate Synthesis

The dichlorophenyl-propyl chain is introduced via Friedel-Crafts alkylation. 3,4-Dichlorobenzene reacts with propyl chloride in the presence of aluminum chloride (AlCl₃) at 0–5°C, achieving 85–92% yield. Excess propyl chloride ensures complete substitution, while controlled temperature prevents polyalkylation.

Key reaction parameters:

ParameterValue
CatalystAlCl₃ (1.2 equiv)
SolventDichloromethane
Temperature0–5°C
Reaction Time6–8 h

Coupling with 6-Methoxybenzoic Acid

The alkylated intermediate undergoes coupling with 6-methoxybenzoic acid using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . This step achieves 78–84% yield in tetrahydrofuran (THF) at room temperature.

Optimization challenges:

  • Regioselectivity : Steric hindrance from the methoxy group necessitates slow reagent addition.

  • Byproduct formation : Unreacted DCC is removed via filtration through celite.

Esterification via Fischer Method

The carboxylic acid intermediate is esterified using methanol and sulfuric acid (H₂SO₄) under reflux (65–70°C) for 12 h. This method provides 90–95% conversion, with excess methanol driving equilibrium toward ester formation.

Purity enhancement:

  • Neutralization : Residual acid is neutralized with sodium bicarbonate.

  • Distillation : Crude product is purified via vacuum distillation (bp: 145–150°C at 0.1 mmHg).

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance reproducibility and safety. Key advantages include:

  • Precise temperature control : Mitigates exothermic risks during alkylation.

  • Reduced solvent use : THF and dichloromethane are recycled in-line, lowering costs by 40%.

Comparative performance:

MetricBatch ReactorFlow Reactor
Yield82%89%
Reaction Time8 h2.5 h
Solvent Consumption5 L/kg2.1 L/kg

Catalytic Innovations

Recent advances utilize zeolite-based catalysts (e.g., H-ZSM-5) for alkylation, achieving 94% yield with 99% selectivity. Zeolites reduce AlCl₃ waste and enable catalyst reuse for 10 cycles without activity loss.

Purification and Analytical Validation

Chromatographic Methods

Final purification employs flash chromatography (silica gel, hexane/ethyl acetate 4:1), yielding ≥98% purity. Impurities include:

  • Unreacted dichlorophenyl-propyl intermediate (≤0.5%)

  • Methoxybenzoic acid dimer (≤0.3%)

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 7.35 (d, J=8.4 Hz, 1H, ArH), 3.89 (s, 3H, OCH₃), 2.95 (t, J=7.6 Hz, 2H, CH₂).

  • MS (ESI+) : m/z 353.2 [M+H]⁺, matching the molecular formula C₁₈H₁₈Cl₂O₃.

Challenges and Mitigation Strategies

Scalability of Esterification

Large-scale Fischer esterification faces methanol recovery issues. Reactive distillation columns integrate reaction and separation, improving methanol reuse efficiency by 70%.

Emerging Methodologies

Enzymatic Esterification

Pilot studies using Candida antarctica lipase B (CALB) in ionic liquids achieve 88% yield at 50°C. Benefits include:

  • Ambient pressure operations

  • No acid waste generation

Photocatalytic Alkylation

Visible-light-driven alkylation with TiO₂ nanoparticles reduces reaction time to 1 h. However, yields remain suboptimal (62–68%).

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester, and how can reaction conditions be optimized?

  • Answer : A two-step approach is typically employed:

Esterification : React 6-methoxy-benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester.

Alkylation : Introduce the 3-(3,4-dichlorophenyl)propyl group via nucleophilic substitution or coupling reactions. For example, NaH in THF (as in ) can activate the benzoate for alkylation with a bromo- or chloro-propyl-dichlorophenyl precursor.

  • Optimization : Monitor reaction progress via TLC or HPLC. Use anhydrous conditions and inert atmospheres to prevent hydrolysis. Yields >80% are achievable with stoichiometric control and purification via column chromatography (hexane/EtOAc) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Answer :

  • Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
  • Structure :
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C6, dichlorophenyl-propyl chain).
  • Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion ([M+H]⁺ expected at m/z ~407). NIST databases () provide reference spectra for validation.
  • X-ray Crystallography (if crystalline): Resolve steric effects of the dichlorophenyl group (e.g., as in ’s benzoate derivatives) .

Q. What solubility considerations are critical for experimental design involving this compound?

  • Answer : The compound is highly lipophilic due to the dichlorophenyl and propyl groups. Solubility is limited in polar solvents (water, methanol) but high in DMSO, DMF, or dichloromethane. For biological assays, dissolve in DMSO (≤1% v/v) to avoid precipitation. Pre-saturate aqueous buffers with the compound to maintain stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Answer : Contradictions may arise from:

  • Degradation : Monitor stability under assay conditions (e.g., pH, temperature). highlights organic compound degradation over 9 hours; use fresh solutions and continuous cooling.
  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO) and control for solvent effects (DMSO concentration). Validate activity via orthogonal assays (e.g., fluorescence-based and radioligand binding).
  • Structural Confirmation : Re-characterize batches via NMR/MS to rule out impurities (e.g., hydrolyzed ester) .

Q. What computational strategies are suitable for modeling this compound’s structure-activity relationship (SAR)?

  • Answer :

  • Docking Studies : Use crystallographic data from analogous esters () to model interactions with target proteins (e.g., cytochrome P450).
  • DFT Calculations : Analyze electronic effects of the dichlorophenyl group on ester hydrolysis kinetics.
  • MD Simulations : Predict membrane permeability based on logP (~4.5 estimated) and alkyl chain flexibility .

Q. How can regioselective modification of the dichlorophenyl group be achieved without compromising the ester functionality?

  • Answer :

  • Protecting Groups : Temporarily protect the ester with tert-butyl or trimethylsilyl groups during electrophilic substitution (e.g., nitration, sulfonation).
  • Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions to replace chlorine atoms with aryl/heteroaryl groups. Optimize conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to retain the ester .

Q. What mechanistic insights emerge from comparing in vitro and in vivo metabolic pathways of this compound?

  • Answer :

  • In Vitro : Liver microsomes (human/rat) reveal Phase I metabolism (ester hydrolysis to benzoic acid derivative) and Phase II glucuronidation.
  • In Vivo : Biliary excretion dominates due to high lipophilicity. Use LC-MS/MS to identify metabolites in plasma and urine. Contrast with in vitro data to assess enzyme saturation or species-specific differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.